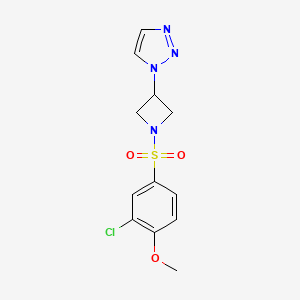
4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core with chloro and piperazino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone typically involves the reaction of 3-chlorophenylhydrazine with 4-chloropyridazine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyridazinone rings.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.
Scientific Research Applications
4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Known for its antiproliferative activity against cancer cells.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: Exhibits antiviral activity.
Uniqueness
4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of both chloro and piperazino groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-piperazin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O/c15-10-2-1-3-11(8-10)20-14(21)13(16)12(9-18-20)19-6-4-17-5-7-19/h1-3,8-9,17H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFUXANQSXGEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2443192.png)
acetate](/img/structure/B2443193.png)

![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)

![1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2443202.png)

![4-[3-(2-Bromo-4-fluorophenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2443204.png)
![5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2443208.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide](/img/structure/B2443209.png)


![(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B2443214.png)
